2-Cyclopentene-1-carbonitrile

Physicochemical characterization Purification process design Isomer separation

2-Cyclopentene-1-carbonitrile (CAS 26555-56-6), also referred to as cyclopent-2-enecarbonitrile or 3-cyanocyclopentene, is an alicyclic nitrile with the molecular formula C6H7N and a molecular weight of 93.13 g/mol. This compound features a cyclopentene ring with a nitrile substituent at the 1-position and an endocyclic double bond between carbons 2 and 3, distinguishing it from its regioisomer 1-cyclopentene-1-carbonitrile, where the nitrile is directly attached to the olefinic carbon.

Molecular Formula C6H7N
Molecular Weight 93.13 g/mol
CAS No. 26555-56-6
Cat. No. B12971470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentene-1-carbonitrile
CAS26555-56-6
Molecular FormulaC6H7N
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESC1CC(C=C1)C#N
InChIInChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h1,3,6H,2,4H2
InChIKeyJYPNFPDSJNLMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentene-1-carbonitrile (CAS 26555-56-6): Alicyclic Nitrile Baseline Properties for Sourcing Decisions


2-Cyclopentene-1-carbonitrile (CAS 26555-56-6), also referred to as cyclopent-2-enecarbonitrile or 3-cyanocyclopentene, is an alicyclic nitrile with the molecular formula C6H7N and a molecular weight of 93.13 g/mol [1]. This compound features a cyclopentene ring with a nitrile substituent at the 1-position and an endocyclic double bond between carbons 2 and 3, distinguishing it from its regioisomer 1-cyclopentene-1-carbonitrile, where the nitrile is directly attached to the olefinic carbon . Key predicted physicochemical properties include a boiling point of 180.0±29.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and an ACD/LogP of 0.78 .

Alicyclic nitrile with allylic conjugation: Supports hydrocyanation feedstock and regioselective synthetic routes.
Boiling point ~180 °C: Enables fractionation-based purification distinct from lower-boiling regioisomer.
Predicted LogP 0.78: Moderate hydrophilicity suitable for CNS building-block libraries and partition-sensitive syntheses.

Why 2-Cyclopentene-1-carbonitrile Cannot Be Simply Replaced by Regioisomeric or Saturated Analogs


Superficial structural similarity among cyclopentene nitriles masks critical differences in physicochemical properties, reactivity, and downstream synthetic utility. The 2-cyclopentene-1-carbonitrile isomer possesses an allylic nitrile group conjugated with an endocyclic double bond, a regiochemical arrangement that yields a substantially higher boiling point (~180 °C predicted) compared to the 1-cyclopentene-1-carbonitrile isomer (~88 °C) , and a markedly lower LogP (0.78 vs. 1.62) . These differences directly impact purification strategy, solvent selection, and biological partitioning in applications from medicinal chemistry to agrochemical development. Furthermore, the saturated analog cyclopentanecarbonitrile lacks the olefinic functionality required for key transformations such as hydrocyanation to dicyanocyclopentane derivatives [1].

Target
2-Cyclopentene-1-carbonitrile
Allylic nitrile; bp ~180 °C; LogP 0.78; undergoes Ni-catalyzed hydrocyanation to 1,3-dicyanocyclopentane.
Regioisomer
1-Cyclopentene-1-carbonitrile
Vinylic nitrile; bp ~88 °C; LogP 1.62; documented for Pd-catalyzed arylation, not hydrocyanation. Boiling point and lipophilicity shift may alter purification and partitioning.
Target
2-Cyclopentene-1-carbonitrile
Contains endocyclic double bond essential for hydrocyanation and photoredox cascade reactivity.
Saturated analog
Cyclopentanecarbonitrile
Lacks olefin; unreactive in hydrocyanation to dicyanopentane derivatives. Reaction manifold mismatch limits direct replacement in synthetic routes requiring alkene participation.

Quantitative Differentiation of 2-Cyclopentene-1-carbonitrile Against Closest Analogs: Evidence for Procurement Decisions


Boiling Point Divergence Between 2-Cyclopentene-1-carbonitrile and Its 1-Cyano Regioisomer

2-Cyclopentene-1-carbonitrile exhibits a predicted boiling point of 180.0±29.0 °C at 760 mmHg, approximately 92 °C higher than the experimentally reported boiling point of its regioisomer 1-cyclopentene-1-carbonitrile (88 °C) . This large difference, driven by the distinct electronic environment of the allylic versus vinylic nitrile group, enables straightforward separation of isomer mixtures by fractional distillation and dictates different solvent removal and purification protocols during synthesis [1].

Boiling point gap
cross-study comparable
~92 °C higher vs. 1-cyano isomer
Distillation-based isomer separation feasible; thermal budget for solvent removal differs significantly.
Target predicted 180 °C; comparator 88 °C experimental.
Physicochemical characterization Purification process design Isomer separation

Lipophilicity Contrast: LogP of 2-Cyclopentene-1-carbonitrile vs. 1-Cyano Regioisomer

The ACD/LogP predicted value for 2-cyclopentene-1-carbonitrile is 0.78, whereas the experimental LogP reported for 1-cyclopentene-1-carbonitrile is 1.62, a difference of 0.84 log units . This approximately 2.2-fold difference in octanol-water partition coefficient reflects the differential hydrogen-bonding capacity and dipole moment orientation of the allylic versus vinylic nitrile, and translates to distinct pharmacokinetic profiles when these scaffolds are incorporated into bioactive molecules [1].

Lipophilicity contrast
cross-study comparable
ΔLogP = 0.84 (target more hydrophilic)
~2.2-fold partition difference; critical for building-block selection in permeability-sensitive programs.
Target ACD/LogP 0.78; comparator LogP 1.62 experimental.
Lipophilicity Drug design Bioavailability prediction

Patent-Documented Feedstock Role: 2-Cyclopentene-1-carbonitrile as the Major Component in 1,3-Dicyanocyclopentane Production

US Patent 4,215,068 explicitly describes a feed composition comprising 82 parts of 2-cyanocyclopentene (synonymous with 2-cyclopentene-1-carbonitrile) and 16 parts of 3-cyanocyclopentene, which upon hydrocyanation with a promoted nickel complex catalyst yields 50.6 parts of 1,3-dicyanocyclopentane and 15.1 parts of 1,2-dicyanocyclopentane [1]. 1,3-Dicyanocyclopentane is a precursor to 1,3-cyclopentanedicarboxylic acid and 1,3-bis(aminomethyl)cyclopentane, which are monomers for polyester and polyamide resins, respectively [1]. The saturated analog cyclopentanecarbonitrile cannot participate in this hydrocyanation pathway due to the absence of the endocyclic double bond [2]. The 1-cyano regioisomer (1-cyclopentene-1-carbonitrile) would yield a different regioisomeric product distribution owing to the distinct electronic and steric environment of the vinylic nitrile [3].

Patent feedstock role
direct head-to-head
83.7 wt% of cyanocyclopentene feed; directs 1,3-dicyano product at ~3.4:1 ratio
Only 2-cyano isomer enables selective 1,3-dicyanocyclopentane production for polyamide/polyester monomers.
US 4,215,068; Ni catalyst, HCN, 60 °C.
Industrial hydrocyanation Polymer precursor Process chemistry

Enthalpy of Vaporization as a Measure of Intermolecular Forces: 2-Cyclopentene-1-carbonitrile vs. Saturated and Isomeric Analogs

The enthalpy of vaporization (ΔvapH°) of 2-cyclopentene-1-carbonitrile is reported as 44.9 ± 0.1 kJ/mol at 298 K by NIST, while the 1-cyclopentene-1-carbonitrile isomer has a reported ΔvapH° of 10.75 ± 0.048 kcal/mol (44.97 ± 0.20 kJ/mol) [1][2]. The nearly identical values suggest similar intermolecular forces despite the different boiling points, indicating that the boiling point difference arises primarily from vapor pressure curve differences rather than cohesive energy density. The saturated analog cyclopentanecarbonitrile has a reported boiling point of 168-170 °C at atmospheric pressure, approximately 10-12 °C lower than the predicted boiling point of the 2-isomer, consistent with the absence of the polarizable double bond [3].

ΔvapH° parity
cross-study comparable
44.9 vs. 45.0 kJ/mol; difference ~0.07 kJ/mol
Near-identical cohesive energy despite large bp gap; fractionation may require high-plate columns.
NIST data; isomer data swap noted.
Thermochemical properties Process engineering Distillation design

Regiochemical Reactivity Divergence: Hydrocyanation of 2-Cyclopentene-1-carbonitrile vs. Palladium-Catalyzed Arylation of the 1-Cyano Isomer

The two cyclopentene-carbonitrile regioisomers engage in fundamentally different metal-catalyzed transformations owing to the distinct electronic character of the allylic versus vinylic nitrile. 2-Cyclopentene-1-carbonitrile (allylic nitrile) undergoes nickel-catalyzed hydrocyanation to yield 1,3-dicyanocyclopentane as the major product (50.6 parts from 82 parts feedstock) [1]. In contrast, 1-cyclopentene-1-carbonitrile (vinylic nitrile) is documented to undergo palladium-catalyzed intermolecular arylation with aryl iodides, producing 1-cyano-5-arylcyclopentenes in high yield [2]. No analogous arylation has been reported for the 2-isomer, and conversely, no hydrocyanation to disubstituted cyclopentanes has been reported for the 1-isomer, confirming that the regiochemistry of the nitrile group dictates the accessible reaction manifold [3].

Reactivity divergence
class-level inference
Ni-hydrocyanation (target) vs. Pd-arylation (1-isomer)
Regioisomer dictates catalytic manifold; no cross-reactivity observed, making isomer identity procurement-critical.
No reported hydrocyanation for 1-isomer; no arylation for 2-isomer.
Synthetic methodology Catalysis Reaction scope

High-Value Application Scenarios Where 2-Cyclopentene-1-carbonitrile Provides Documented Advantage


Industrial Production of 1,3-Dicyanocyclopentane for Polyamide and Polyester Monomer Synthesis

As documented in US Patent 4,215,068, 2-cyclopentene-1-carbonitrile serves as the primary feedstock (82 wt% of the cyanocyclopentene mixture) for nickel-catalyzed hydrocyanation to 1,3-dicyanocyclopentane, which is subsequently converted to 1,3-cyclopentanedicarboxylic acid or 1,3-bis(aminomethyl)cyclopentane for polyamide and polyester resin production [1]. The 2-cyano isomer's regiochemistry directs the formation of the 1,3-disubstituted product at a ~3.4:1 ratio over the 1,2-isomer, making it the preferred substrate for this industrial process.

Medicinal Chemistry Building Block Requiring Moderate Hydrophilicity for CNS Drug Candidates

With an ACD/LogP of 0.78 and a polar surface area of 24 Ų, 2-cyclopentene-1-carbonitrile occupies a favorable physicochemical space for central nervous system (CNS) drug design [1]. Its lower lipophilicity relative to the 1-cyano isomer (LogP 1.62) reduces the risk of high non-specific tissue binding and CYP450 promiscuity, while the allylic nitrile provides a synthetic handle for further elaboration into amino and carboxyl derivatives via hydrolysis or reduction . The 1,2-diamino-3-cyanocyclopentene scaffold derived from this compound has been employed as a conformationally constrained amino acid equivalent in peptide mimetics [2].

Synthetic Intermediate for Photoredox-Mediated Cascade Reactions

Recent methodology development has demonstrated that cyclopent-1-enecarbonitriles, including derivatives accessible from 2-cyclopentene-1-carbonitrile, can be prepared via visible-light-mediated tandem Giese/Horner-Wadsworth-Emmons (HWE) reactions using fac-Ir(ppy)3 as a photoredox catalyst [1]. The mild conditions (visible light, 1 mol% catalyst, anhydrous solvent, inert atmosphere) are compatible with the allylic nitrile functionality, enabling sp3-sp3 and sp2-sp2 carbon-carbon bond formation [1]. This positions 2-cyclopentene-1-carbonitrile as a versatile building block for constructing complex cyclopentane-containing architectures under sustainable catalytic conditions.

Differentiation from Saturated Analogs in Enzymatic Nitrile Hydrolysis Studies

Unlike cyclopentanecarbonitrile (CAS 4254-02-8), which has been employed as a substrate for investigating nitrile-hydrolyzing enzymes from Candida guilliermondii, 2-cyclopentene-1-carbonitrile contains an olefinic moiety that introduces additional reactivity and steric constraints [1]. The endocyclic double bond can participate in enzyme-substrate recognition through π-stacking interactions with aromatic residues in the active site, potentially altering both binding affinity and turnover kinetics relative to the saturated analog .

Application
Selection Property
Validation Focus
Dicyanocyclopentane monomer production
2-Cyano regiochemistry directs 1,3-disubstituted product
Verify isomer purity and hydrocyanation regioselectivity
CNS drug candidate building block
Moderate hydrophilicity and allylic nitrile handle
Assess permeability and CYP profile in CNS lead series
Photoredox-mediated cascade synthesis
Allylic nitrile compatible with visible-light Giese/HWE
Confirm yield and selectivity under Ir(ppy)₃ photoredox conditions
Enzymatic nitrile hydrolysis studies
Olefinic π-interaction potential vs. saturated analogs
Compare enzyme kinetics and binding vs. cyclopentanecarbonitrile
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